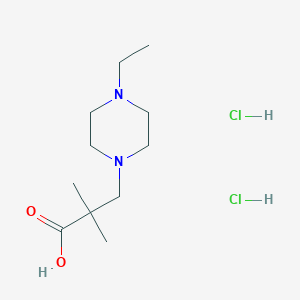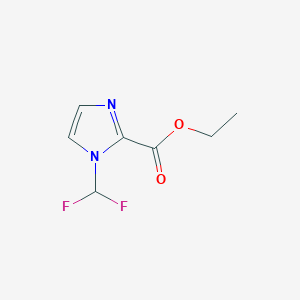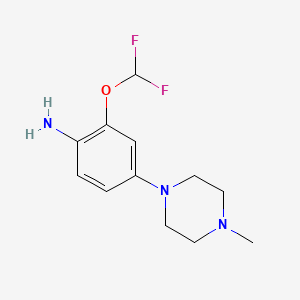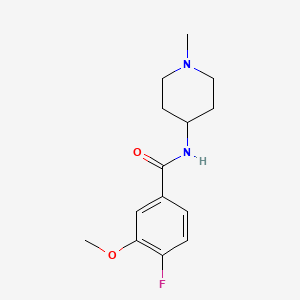
4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Vue d'ensemble
Description
4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, also known as 4FMMP, is a synthetic compound with a wide range of applications in the scientific research field. It is a small organic molecule that has been used in various studies to explore the mechanisms of action of drugs and to study the biochemical and physiological effects of various compounds. 4FMMP is also used in laboratory experiments to study the structure and function of proteins, and to gain a better understanding of the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Alzheimer's Disease Research
4-Fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, a molecular imaging probe, was utilized in research on Alzheimer's disease. It facilitated the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients using positron emission tomography (PET). This study revealed significant decreases in 5-HT(1A) receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and other neuropathological markers (Kepe et al., 2006).
HIV-1 Attachment Inhibition
Research on HIV-1 attachment inhibitors identified this compound derivatives as potent agents. These compounds, specifically 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, showed effectiveness in interfering with the interaction between the viral gp120 protein and the host cell receptor CD4, highlighting their potential in HIV-1 therapy (Wang et al., 2009).
Crystal Structure Analysis
A study on the crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provided insights into molecular packing and intermolecular interactions, essential for understanding the properties and potential applications of such compounds in medicinal chemistry (Deng et al., 2014).
Neuroleptic Activity
Benzamides, including variants of this compound, were synthesized and evaluated for neuroleptic activity. These compounds showed promise as potential treatments for psychosis, with studies indicating a correlation between their molecular structure and neuroleptic efficacy (Iwanami et al., 1981).
Dopamine Transporter Inhibition
Research into dopamine transporter inhibitors identified a related compound, 4-[bis(4-fluorophenyl) methoxy]-1-methylpiperidine, as a potent agent. This compound displayed high potency in binding to the dopamine transporter, suggesting its potential use in treatments targeting dopaminergic systems (Lapa et al., 2005).
Propriétés
IUPAC Name |
4-fluoro-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNSUFOPLLQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



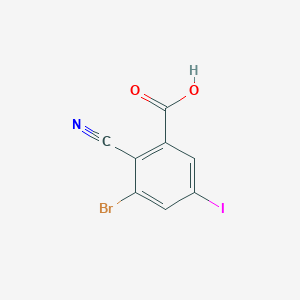


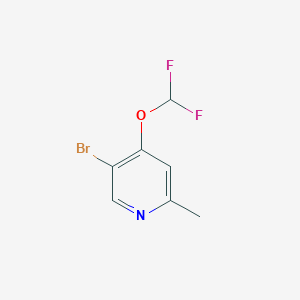
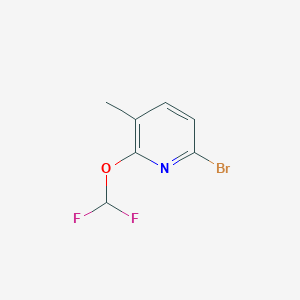

![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
